Enantioselective Binding: (2S)‑5‑SATs Show >50‑Fold Higher Affinity than (2R)‑5‑SATs at 5‑HT1A, 5‑HT1B, and 5‑HT1D Receptors
In a systematic evaluation of the 5-substituted-2-aminotetralin chemotype, McGlynn et al. (2024) reported that 5-SATs with (2S) configuration achieve Ki ≤ 25 nM at 5‑HT1A, 5‑HT1B, and 5‑HT1D receptors, whereas the corresponding (2R) enantiomers display >50‑fold weaker affinity [1]. This stereochemical preference is consistent across multiple substitution patterns, including the 5‑methoxy series to which (S)-5-MeO-DPAT belongs.
| Evidence Dimension | 5-HT1A/1B/1D receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki ≤ 25 nM (for (2S)-5-SAT chemotype, representing the (S)-enantiomer series analogous to (S)-5-MeO-DPAT) |
| Comparator Or Baseline | (2R)-5-SAT enantiomers: Ki ≥ 1250 nM (estimated >50-fold reduction compared to (2S)) |
| Quantified Difference | ≥ 50-fold stereoselective preference for (2S) over (2R) |
| Conditions | Radioligand displacement binding assays using cloned human 5-HT1A, 5-HT1B, and 5-HT1D receptors |
Why This Matters
Procurement of the correct (S)-enantiomer is essential to obtain a compound that engages the target receptor with high affinity; a racemate or (R)-enantiomer will dilute binding activity by at least 50-fold, undermining any study requiring defined receptor occupancy.
- [1] McGlynn RP, Cui M, Brems B, Holbrook O, Booth RG. Development of 2-Aminotetralin-Type Serotonin 5-HT1 Agonists: Molecular Determinants for Selective Binding and Signaling at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT1F Receptors. ACS Chem Neurosci. 2024;15(2):357-370. doi:10.1021/acschemneuro.3c00658 View Source
